1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by a long polyether chain and a pyrrole ring. This compound is notable for its unique structure, which includes multiple ether linkages and an amino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of a polyether amine with a pyrrole-2,5-dione derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as crystallization or chromatography to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyrrole ring can be reduced under specific conditions to form dihydropyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, nitro compounds, and reduced polyether amines .
Wissenschaftliche Forschungsanwendungen
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various cellular pathways. This interaction is mediated by the amino group and the polyether chain, which facilitate binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-Amino-3,6,9,12-tetraoxapentadecan-15-oate
- tert-Butyl 1-amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oate
- tert-Butyl (29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)carbamate
Uniqueness
1-(29-Amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-1H-pyrrole-2,5-dione is unique due to its extended polyether chain and the presence of a pyrrole ring. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H44N2O11 |
---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H44N2O11/c25-3-5-29-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-30-6-4-26-23(27)1-2-24(26)28/h1-2H,3-22,25H2 |
InChI-Schlüssel |
ZUOPWSXQAJXLAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.